Lipophilicity (Log D) Ranking Within the Baclofen Alkyl Ester Homologous Series
Baclofen Ethyl Ester exhibits a log D₇.₄ of 0.77, representing a 1.73 log unit increase over baclofen (log D = –0.96) and a 0.29 log unit increase over the methyl ester (log D = 0.48), while remaining 0.54 log units below 1-propyl (1.31) and 0.65 log units below butyl (1.42). These values were determined by octanol–water distribution coefficient measurement under standardized conditions [1].
| Evidence Dimension | Octanol–water distribution coefficient at pH 7.4 (log D₇.₄) |
|---|---|
| Target Compound Data | Log D = 0.77 |
| Comparator Or Baseline | Baclofen: –0.96; Methyl ester: 0.48; 1-Propyl ester: 1.31; 2-Propyl ester: 1.27; Butyl ester: 1.42 |
| Quantified Difference | +1.73 log units vs. baclofen; +0.29 vs. methyl ester; –0.54 vs. 1-propyl; –0.50 vs. 2-propyl; –0.65 vs. butyl |
| Conditions | Octanol–water shake-flask method; radioligand binding and HPLC quantification; data from Leisen et al., Pharm Res, 2003 |
Why This Matters
Lipophilicity directly governs both passive blood–brain barrier penetration potential and P-gp recognition; the ethyl ester’s intermediate log D value defines a unique window for CNS-targeted prodrug development where excessive lipophilicity (propyl/butyl) may increase P-gp efflux liability while insufficient lipophilicity (methyl) limits passive diffusion.
- [1] Leisen C, Langguth P, Herbert B, Dressler C, Koggel A, Spahn-Langguth H. Lipophilicities of baclofen ester prodrugs correlate with affinities to the ATP-dependent efflux pump P-glycoprotein: relevance for their permeation across the blood–brain barrier? Pharm Res. 2003;20(5):772–778. DOI: 10.1023/a:1023437603555 View Source
